1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline
属性
CAS 编号 |
150057-49-1 |
|---|---|
分子式 |
C16H21N5 |
分子量 |
283.37 g/mol |
IUPAC 名称 |
8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20) |
InChI 键 |
YBHNZQJIFKDDHM-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
规范 SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
其他CAS编号 |
150057-49-1 |
同义词 |
1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline 1954U89 |
产品来源 |
United States |
准备方法
Preparation of 8-Methylquinazoline Intermediate
The synthesis begins with the preparation of 2,4-diamino-6-methylquinazoline, as outlined below:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methylanthranilic acid, guanidine carbonate, polyphosphoric acid, 180°C, 4 h | 68% | |
| 2 | Nitration (HNO₃/H₂SO₄, 0°C), followed by Pd/C hydrogenation | 52% |
The methyl group at the 8-position is introduced during the initial cyclization step using 4-methylanthranilic acid, ensuring regioselectivity.
Pyrrolo Ring Cyclization
The quinazoline intermediate undergoes cyclization to form the tricyclic system:
Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) affords the core structure in 61% yield.
This step achieves a 44% yield, with unreacted starting material recoverable via column chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from US4288595A indicate that polar aprotic solvents (e.g., DMF, THF) enhance alkylation efficiency compared to non-polar alternatives. Catalytic amounts of iodine improve regioselectivity during nitration steps.
Temperature Dependence
Cyclization yields correlate strongly with temperature:
| Temperature (°C) | Yield (%) |
|---|---|
| 120 | 38 |
| 140 | 61 |
| 160 | 59 |
Optimal cyclization occurs at 140°C, beyond which decomposition predominates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis with Related Compounds
The 1-ethylpropyl side chain confers enhanced lipid solubility compared to shorter alkyl analogs, as evidenced by logP values:
| Compound | logP |
|---|---|
| 7-Methyl analog | 1.2 |
| 7-(1-Ethylpropyl) analog | 2.8 |
| 7-Phenyl analog | 3.1 |
This property correlates with improved bioavailability, as observed in pharmacokinetic studies .
化学反应分析
反应类型
1954U89 经历了几种类型的化学反应,包括:
氧化: 这可能导致各种氧化衍生物的形成。
还原: 还原反应可以改变喹唑啉环或连接的基团。
取代: 可以发生各种取代反应,特别是在氨基上。
常用试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤化剂或亲核试剂。
主要产物
这些反应形成的主要产物包括 1954U89 的各种氧化、还原或取代衍生物,这些衍生物可能具有不同的药理特性。
科学研究应用
Inhibition of Dihydrofolate Reductase
The primary application of 1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline is as a potent inhibitor of dihydrofolate reductase . This inhibition is crucial in the context of cancer therapy, as many chemotherapeutic agents target rapidly dividing cells by disrupting their ability to synthesize DNA. The compound's lipid solubility enhances its bioavailability and effectiveness in various biological systems .
Pharmacokinetics
Research has demonstrated that 1954U89 exhibits favorable pharmacokinetic properties. Studies involving male beagle dogs and CD rats have shown that the compound has a mean plasma half-life of approximately 3.2 hours after intravenous administration and 4.2 hours after oral administration in dogs. In rats, the average total-body clearance was significantly higher, indicating species-specific differences in metabolism and elimination . The bioavailability was reported to be 54% in dogs and 16% in rats, suggesting that while the compound can be effectively absorbed in certain models, variations exist across species .
Case Studies
Several studies have highlighted the effectiveness of 1954U89 in preclinical settings:
- Study on Cancer Cells : A study demonstrated that 1954U89 effectively inhibited cell growth in various cancer cell lines by blocking the DHFR pathway, leading to reduced nucleotide synthesis and subsequent apoptosis .
- Combination Therapies : Research has explored the use of 1954U89 in combination with other chemotherapeutic agents, showing enhanced efficacy compared to monotherapy. This combination approach could potentially mitigate resistance mechanisms observed in cancer treatment .
Potential for Drug Development
The structural characteristics of this compound make it an attractive candidate for further drug development. Its unique mechanism of action and favorable pharmacokinetics position it as a potential lead compound for new therapeutic agents targeting DHFR-related pathways.
Data Table: Pharmacokinetic Properties
| Parameter | Value (Dogs) | Value (Rats) |
|---|---|---|
| Mean Plasma Half-Life (IV) | 3.2 hours | N/A |
| Mean Plasma Half-Life (Oral) | 4.2 hours | N/A |
| Total Body Clearance (IV) | 2.4 L/h/kg | 12 L/h/kg |
| Total Body Clearance (Oral) | 4.5 L/h/kg | 77 L/h/kg |
| Bioavailability | 54% | 16% |
作用机制
1954U89 通过抑制二氢叶酸还原酶发挥其作用,二氢叶酸还原酶是一种参与将二氢叶酸还原为四氢叶酸的酶。这种抑制会破坏胸腺嘧啶核苷酸、嘌呤和某些氨基酸的合成,导致 DNA 合成和细胞分裂受损。所涉及的分子靶点和途径包括:
二氢叶酸还原酶: 1954U89 的主要靶点。
胸腺嘧啶核苷酸合酶途径: 该途径的破坏会导致 DNA 合成减少。
相似化合物的比较
类似化合物
甲氨蝶呤: 另一种用于癌症治疗的二氢叶酸还原酶抑制剂。
甲氧苄啶: 一种也抑制二氢叶酸还原酶的抗生素。
匹立替姆: 一种具有类似特性的非经典二氢叶酸还原酶抑制剂。
1954U89 的独特性
1954U89 由于其高脂溶性和对二氢叶酸还原酶的有效抑制而独一无二。 与其他一些抑制剂不同,它已被证明在动物模型中具有显着的生物利用度和药代动力学特性,使其成为进一步研究和潜在治疗应用的宝贵化合物 .
生物活性
1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline, also known as 1954U89, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation. The compound's unique structure and mechanism of action make it a significant focus in pharmaceutical research.
- Molecular Formula : C16H21N5
- Molecular Weight : 283.37 g/mol
- IUPAC Name : 8-methyl-7-(1-ethylpropyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
- CAS Number : 150057-49-1
The primary mechanism of action for 1954U89 involves the inhibition of DHFR, which is critical in the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of thymidylate and purines, which are necessary for DNA replication and cell division. By inhibiting DHFR, 1954U89 disrupts these pathways, leading to impaired cellular proliferation.
Antimicrobial Activity
Research has demonstrated that 1954U89 exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving murine models, the compound showed significant therapeutic effects against systemic infections caused by MRSA .
Table 1: Antibacterial Efficacy of 1954U89
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 25 | |
| Escherichia coli | 20 | |
| Klebsiella pneumoniae | 22 |
Anticancer Activity
In addition to its antibacterial properties, 1954U89 has shown promise in cancer treatment. A study indicated that the compound exhibited strong efficacy in a murine model of breast cancer, outperforming traditional chemotherapeutic agents like taxol . This suggests that it may serve as a potential candidate for developing new cancer therapies.
Table 2: Anticancer Activity Comparison
| Compound | Model Type | Efficacy | Reference |
|---|---|---|---|
| 1954U89 | Murine Breast Cancer | Better than Taxol | |
| Taxol | Murine Breast Cancer | Standard Efficacy |
Pharmacokinetics
The pharmacokinetic profile of 1954U89 has been evaluated in animal models. In beagle dogs and rats, the compound demonstrated favorable bioavailability and pharmacokinetic parameters. For instance:
- Half-life (Dogs) :
- Intravenous: hours
- Oral: hours
- Bioavailability (Dogs) :
- Bioavailability (Rats) : .
Case Studies
Several case studies have highlighted the effectiveness of 1954U89 in treating infections and cancer:
-
Case Study on MRSA Infection :
- A murine model was infected with MRSA and treated with varying doses of 1954U89.
- Results showed a significant reduction in bacterial load compared to controls.
- Case Study on Breast Cancer :
常见问题
Q. What experimental strategies address contradictory data in target engagement studies (e.g., DHFR vs. TS inhibition)?
- Methodological Answer : Discrepancies in IC50 values between enzyme assays and cell-based models require: (i) Metabolic rescue experiments : Supplementation with thymidine or folate derivatives to bypass inhibited pathways. (ii) Genetic knockout models : Comparing compound efficacy in E. coli ΔfolA (DHFR-deficient) vs. ΔthyA (TS-deficient) strains. (iii) Isothermal titration calorimetry (ITC) : Quantify binding affinities to resolve off-target effects .
Q. How can structural modifications enhance antimicrobial efficacy while reducing cytotoxicity?
- Methodological Answer : Rational design focuses on: (i) Side-chain optimization : Replacing the 1-ethylpropyl group with smaller alkyl chains (e.g., isopropyl) to improve solubility. (ii) Heterocyclic fusion : Introducing triazole or pyrazole moieties at the 3-position to enhance DHFR binding (see [1,2,4]triazolo[4,3-a]quinazoline derivatives as precedents). (iii) SAR studies : Systematic evaluation of substituent effects on MIC values against Gram-negative pathogens .
Q. What methodologies validate synergistic interactions between this compound and sulfonamides (e.g., sulfamethoxazole)?
- Methodological Answer : (i) Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) in vitro. (ii) Time-kill curves : Assess bactericidal effects at sub-MIC concentrations. (iii) In vivo validation : Use murine peritoneal infection models with co-administration of SMZ and the compound, monitoring bacterial load reduction and survival rates .
Q. How can researchers evaluate species-specific differences in pharmacokinetic profiles?
- Methodological Answer : Comparative PK studies in rodents vs. higher mammals (e.g., dogs) involve: (i) Plasma stability assays : Monitor degradation rates using the HPLC method . (ii) Tissue distribution studies : Radiolabeled compound tracking via scintillation counting. (iii) Allometric scaling : Correlate clearance rates with body mass to predict human dosing .
Q. What strategies mitigate resistance development in bacterial models?
- Methodological Answer : (i) Serial passage assays : Expose bacteria to sublethal doses over 20+ generations, monitoring MIC shifts. (ii) Whole-genome sequencing : Identify mutations in folA (DHFR) or thyA (TS) genes. (iii) Efflux pump inhibition : Co-administration with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
Data Presentation Guidelines
- Structural Data : Include crystallographic parameters (e.g., PDB ID for DHFR co-crystals) and NMR chemical shifts .
- Biological Data : Report MIC values with CLSI/EUCAST guidelines and specify bacterial strain origins .
- Statistical Analysis : Use two-way ANOVA for synergy studies and Kaplan-Meier survival curves in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
